4-Ethoxypyrimidine
Description
4-Ethoxypyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with an ethoxy (-OCH₂CH₃) group at the 4-position. Pyrimidine derivatives are fundamental in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural diversity. The ethoxy group in this compound introduces steric and electronic effects that influence its chemical behavior, including nucleophilic substitution, thermal stability, and interactions in biological systems .
Properties
CAS No. |
24903-72-8 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-ethoxypyrimidine |
InChI |
InChI=1S/C6H8N2O/c1-2-9-6-3-4-7-5-8-6/h3-5H,2H2,1H3 |
InChI Key |
UDVWSTBKKYWADN-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=NC=C1 |
Canonical SMILES |
CCOC1=NC=NC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The position of the ethoxy group on the pyrimidine ring significantly impacts reactivity. For example:
- 2-Ethoxypyrimidine : The ethoxy group at the 2-position leads to faster pyrolytic elimination of ethylene compared to the 4-substituted analog. This is attributed to reduced steric hindrance and enhanced resonance stabilization of the transition state during elimination .
- 4-Ethoxypyrimidine : The 4-substituent creates greater steric constraints, slowing pyrolysis. Computational studies show that π-bond order and electron-withdrawing effects of adjacent nitrogen atoms further modulate reaction rates .
Table 1: Pyrolysis Rates of Ethoxypyrimidines
| Compound | Relative Pyrolysis Rate (25°C) | Key Factors Influencing Rate |
|---|---|---|
| 2-Ethoxypyrimidine | 1.00 (reference) | Lower steric hindrance |
| This compound | 0.45 | Higher steric/electronic effects |
| 2-Chloro-4-ethoxypyrimidine | 0.28 | Electron-withdrawing Cl enhances stability |
Functional Group Modifications
- 4-Hydroxypyrimidine : Replacing the ethoxy group with a hydroxyl (-OH) increases hydrogen-bonding capacity, making it more hydrophilic but less stable under acidic conditions.
- 4-Methoxypyrimidine : The smaller methoxy group reduces steric bulk compared to ethoxy, leading to faster reaction kinetics in nucleophilic substitutions .
- 4-Fluoro-6-hydrazinylpyrimidine : Fluorine substitution at the 4-position enhances electronegativity, while the hydrazinyl group introduces nucleophilic reactivity, useful in pharmaceutical synthesis .
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